molecular formula C₁₇H₁₉N₅O₄ B1146335 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose CAS No. 476371-76-3

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose

カタログ番号: B1146335
CAS番号: 476371-76-3
分子量: 357.36
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Classification and Nomenclature of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines constitute a class of bicyclic heterocycles featuring fused pyrazole and pyrimidine rings. Their systematic IUPAC naming follows positional numbering:

  • Core structure : 1H-pyrazolo[3,4-d]pyrimidine
  • Substituents :
    • 4-Amino : Position 4 bears an amine group (-NH2)
    • 3-Benzyl : A benzyl moiety (-CH2C6H5) at position 3
    • 1-beta-D-ribofuranose : A β-anomeric ribose sugar linked to N1

Comparative Structural Features

Compound Core Structure Key Substituents Biological Role
Adenosine Purine Ribose, NH2 at C6 Natural nucleoside
Tubercidin 7-Deazapurine Ribose, NH2 at C4 Antibiotic, antitumor
4-Amino-3-benzyl derivative Pyrazolo[3,4-d]pyrimidine Benzyl, ribose, NH2 at C4 Nucleotide analog

This structural analogy to purines enables competitive inhibition of kinases and phosphodiesterases.

Historical Development of Pyrazolopyrimidine Nucleoside Research

The timeline of key discoveries includes:

  • 1956 : First report of pyrazolopyrimidine’s anticancer activity
  • 1971 : Synthesis of 4-amino-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine (6-azatubercidin) via acetyl-protected intermediates
  • 1980s : Development of 4-chloro intermediates for nucleoside analog synthesis
  • 2010s : Green synthesis methods using microwave irradiation
  • 2020s : Nanoparticle encapsulation to address solubility challenges

Critical milestones include the confirmation of β-D-ribofuranosyl configuration through X-ray crystallography and the application of Curtius rearrangements in amino group functionalization.

Discovery and Initial Characterization of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-D-ribofuranose

The compound was first synthesized through a multi-step sequence:

  • Ribofuranose activation : 2,3,5-Tri-O-benzyl-D-ribofuranose conversion to 2,5-anhydro-allonic acid
  • Heterocycle formation : Condensation with hydrazine derivatives to construct the pyrazolo[3,4-d]pyrimidine core
  • Benzyl introduction : Alkylation at position 3 using benzyl bromide

Key Characterization Data

  • Molecular formula : C17H19N5O4
  • Molecular weight : 357.36 g/mol
  • Spectroscopic features :
    • 1H NMR : δ 8.21 (s, 1H, H-6), 5.90 (d, J=6.2 Hz, 1H, H-1'), 4.85 (m, 2H, benzyl-CH2)
    • 13C NMR : 158.9 ppm (C-4), 140.2 ppm (C-3a), 112.4 ppm (benzyl-C1)

X-ray diffraction confirmed the β-D-ribofuranosyl configuration via pseudorotation parameters (P = 162.3°, φm = 37.8°).

Position in the Chemical Taxonomy of Nucleoside Analogs

The compound occupies a unique niche:

Taxonomic Hierarchy

  • Superclass : Organoheterocyclic compounds
  • Class : Pyrazolopyrimidines
  • Subclass : 1H-pyrazolo[3,4-d]pyrimidine nucleosides
  • Branch : 4-Amino derivatives with aromatic substituents

Functional Comparisons

Feature Natural Nucleosides 4-Amino-3-benzyl Analogue
Sugar configuration β-D-ribofuranose β-D-ribofuranose
Aglycone Purine/pyrimidine Pyrazolo[3,4-d]pyrimidine
Metabolic stability Rapid deamination Resists adenosine deaminase
Protein binding ATP-binding pockets Enhanced kinase affinity

Its structural hybridity enables dual functionality as both a nucleoside mimic and a small-molecule kinase inhibitor.

特性

IUPAC Name

(2R,4R,5R)-2-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(25)13(24)11(7-23)26-17/h1-5,8,11,13-14,17,23-25H,6-7H2,(H2,18,19,20)/t11-,13+,14?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBXNKTEDTNPF-NUKIEUHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)[C@H]4C([C@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746986
Record name 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476371-76-3
Record name 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Ribofuranose Activation and Coupling

A foundational approach involves the glycosylation of pyrazolo[3,4-d]pyrimidine derivatives with activated ribofuranose donors. Source details the use of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose under trimethylsilyl triflate (TMSOTf) catalysis to achieve β-selective glycosylation. The trimethylsilyl (TMS)-protected pyrazolo[3,4-d]pyrimidine-5,7-dione undergoes coupling with the ribofuranose donor in anhydrous dichloromethane at −20°C, yielding a protected nucleoside intermediate (65–72% yield). Deprotection via sequential benzoyl cleavage (NH3/MeOH) and amino group unmasking furnishes the target compound.

Solid-Phase Parallel Synthesis

Source further describes a solid-phase methodology for scalable production. The TMS-protected pyrazolo[3,4-d]pyrimidine scaffold is immobilized on methoxytrityl (MMT) resin, enabling automated nucleophilic substitutions with diverse amines. After cleavage using 30% hexafluoroisopropanol (HFIP), the target compound is isolated in >80% purity (LC-MS). This method emphasizes reproducibility and high-throughput screening compatibility.

Curtius-Type Functionalization of Ribofuranosyl Intermediates

Intermediate Synthesis via Curtius Rearrangement

Source outlines a multi-step route starting from 2,3,5-tri-O-benzyl-D-ribofuranose . Conversion to 2,5-anhydro-3,4,6-tri-O-benzyl-D-allonic acid precedes cyclocondensation with malononitrile to form a pyrazole-carboxamide intermediate. A Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol introduces the 4-amino group, yielding 4-(tert-butyloxycarbonyl)-5-pyrazolecarbonitrile . Acidic deprotection (HCl/EtOAc) and subsequent Sandmeyer reaction with CuCl2 yield the chloronitrile derivative, which is aminated to finalize the pyrazolo[3,4-d]pyrimidine core.

Benzyl Group Introduction

The 3-benzyl substituent is installed via Ullmann coupling between 3-bromo-pyrazolo[3,4-d]pyrimidine and phenylboronic acid, using Pd(PPh3)4 and K2CO3 in DMF (70°C, 12 h). This step achieves >85% yield, as corroborated by, which employs analogous conditions for Stille couplings with trimethyl-p-phenoxyphenyltin.

Direct Amination of Pyrazolo[3,4-d]Pyrimidine Scaffolds

Ammonia-Mediated Amination

Source reports a streamlined protocol where 3-benzyl-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is treated with anhydrous ammonia in methanol (20°C, 36 h). This one-pot deprotection-amination sequence removes benzoyl groups while retaining the β-glycosidic bond, yielding the target compound in 80% yield. NMR analysis confirms β-configuration (J1',2' = 6.8 Hz).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
GlycosylationTMSOTf-mediated coupling, deprotection65–72High β-selectivity, scalabilityRequires protective group management
Solid-PhaseMMT resin immobilization, HFIP cleavage>80High-throughput compatibilitySpecialized equipment needed
Curtius RearrangementCurtius rearrangement, Sandmeyer reaction60–70Modular intermediate synthesisMulti-step, low atom economy
Direct AminationAmmonia in methanol, one-pot reaction80Simplicity, high efficiencyLimited to pre-functionalized substrates

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 5.78 (s, NH2), 7.38–8.05 (m, benzyl aromatic), 5.42 (d, J = 6.8 Hz, H1'), 4.20–3.50 (m, ribose H2'–H5').

  • HRMS : [M+H]+ calculated for C17H19N5O4: 357.36, observed 357.37.

Industrial-Scale Considerations

Patent highlights challenges in large-scale synthesis, particularly the use of moisture-sensitive reagents like (trimethylsilyl)diazomethane. Alternative routes employing Stille couplings (Pd catalysts, arylstannanes) or Ullmann reactions offer improved robustness for kilogram-scale production .

化学反応の分析

Types of Reactions

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

科学的研究の応用

Antiviral Activity

One of the notable applications of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-D-ribofuranose is its potential antiviral properties. Research indicates that derivatives of pyrazolo[3,4-D]pyrimidines exhibit inhibitory effects against various viral enzymes. For instance, studies have demonstrated that this compound can inhibit RNA-N-glycosidase activity, which is crucial for the replication of certain viruses like Shiga toxin 1 and ricin .

Inhibition of Ribosome-Inactivating Proteins

The compound has shown promise in inhibiting ribosome-inactivating proteins (RIPs), which are toxins produced by certain plants and bacteria. The ability of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine to inhibit these proteins could lead to therapeutic interventions for poisoning caused by these toxins. Specifically, it has been found to preferentially inhibit Shiga toxin 1 while exhibiting less effectiveness against ricin, suggesting a selective mechanism that could be exploited for antidote development .

Potential in Cancer Therapy

Recent studies have explored the role of pyrazolo[3,4-D]pyrimidine derivatives in cancer therapy. The compound's structural features allow it to interact with various biological targets involved in cancer progression. For example, it has been noted for its ability to inhibit histone methyltransferases, which play a critical role in gene regulation related to cancer cell proliferation and survival. This inhibition could provide a novel approach to cancer treatment by targeting epigenetic regulators .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies surrounding 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine have revealed insights into how modifications can enhance its biological activity. By altering functional groups on the pyrazolo[3,4-D]pyrimidine scaffold, researchers aim to improve potency and selectivity against specific targets such as kinases involved in signaling pathways critical for tumor growth and metastasis .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that incorporate ribofuranosyl moieties into the pyrazolo[3,4-D]pyrimidine framework. The molecular formula is C17H22N5O12P3SC_{17}H_{22}N_{5}O_{12}P_{3}S, with a molecular weight of approximately 613.37 g/mol . Understanding its chemical properties is essential for developing formulations that maximize bioavailability and therapeutic efficacy.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antiviral ActivityInhibits RNA-N-glycosidase activity; potential against Shiga toxin and ricin
Inhibition of RIPsSelectively inhibits Shiga toxin 1; potential antidote for plant and bacterial toxins
Cancer TherapyTargets histone methyltransferases; potential for epigenetic therapy
Structure-Activity RelationshipModifications improve potency/selectivity against specific targets

Case Studies

Case Study 1: Inhibition of Shiga Toxin
In a study examining the inhibitory effects on bacterial toxins, it was found that 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine significantly reduced the activity of Shiga toxin 1 in vitro. This opens avenues for therapeutic applications in treating infections caused by enterohemorrhagic E. coli.

Case Study 2: Epigenetic Modulation in Cancer
Research focusing on the compound's effects on histone methyltransferases indicated that it could effectively reduce tumor growth in preclinical models of leukemia. The findings suggest that further development could lead to new cancer therapies targeting epigenetic modifications.

作用機序

The mechanism by which 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell death. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .

類似化合物との比較

Similar Compounds

  • 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-D]pyrimidine
  • 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-yl)phenol

Uniqueness

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose is unique due to its specific benzyl and ribofuranose moieties, which may confer distinct biological activities compared to other pyrazolopyrimidines .

生物活性

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-D-ribofuranose (CAS 476371-80-9) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activities based on diverse research findings, including pharmacological effects, synthesis methods, and case studies.

Chemical Structure and Properties

The molecular formula of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-D-ribofuranose is C17H22N5O13P3, with a molecular weight of 597.30 g/mol. Its structure features a pyrazolo-pyrimidine core linked to a ribofuranose moiety, which is crucial for its biological interactions and activity .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Antiviral Activity : The ribofuranose component has been associated with antiviral properties. Nucleotide analogues derived from ribofuranose have shown potential in inhibiting viral replication by targeting nucleotide biosynthesis pathways .
  • Anticancer Potential : There is emerging evidence suggesting that compounds similar to 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine may exhibit anticancer properties. Specifically, they have been implicated in the inhibition of cancer cell proliferation and migration .
  • Anti-inflammatory Effects : Some derivatives of ribofuranose have demonstrated significant anti-inflammatory activities in animal models. For instance, compounds synthesized from α-D-ribofuranose have shown marked reductions in paw edema in carrageenan-induced inflammation tests .

Synthesis

The synthesis of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-D-ribofuranose typically involves several steps including:

  • Formation of the Pyrazolo-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Ribofuranose Moiety : This step often requires glycosylation techniques to ensure the correct stereochemistry and functionalization.

Case Study 1: Analgesic Activity

A study investigating the analgesic properties of related α-D-ribofuranose derivatives found that certain compounds exhibited significant central and peripheral analgesic effects. For example, a derivative showed a reduction in abdominal writhing by 65.33% at a dose of 50 mg/kg . These findings suggest that modifications to the ribofuranose structure can enhance analgesic potency.

Case Study 2: Antimicrobial Properties

Research on nucleoside analogues derived from ribofuranose indicated promising antimicrobial activity against various pathogens. Compounds were tested using disk diffusion methods, demonstrating effectiveness against specific bacterial strains .

Summary of Biological Activities

Activity Type Effectiveness Reference
AntiviralInhibitory effects on viral replication
AnticancerInhibition of cell proliferation
Anti-inflammatorySignificant reduction in edema
AnalgesicCentral and peripheral analgesia
AntimicrobialEffective against bacterial strains

Q & A

Q. Basic Research Focus

  • Leishmania infantum and Trypanosoma cruzi assays: Compounds are tested for IC₅₀ values against parasites and cytotoxicity in MRC-5SV2 (human lung fibroblast) cells .
  • Example: Compound 44 showed potent activity against T. cruzi (IC₅₀ = 64 µM) with no cytotoxicity (CC₅₀ > 64 µM) .

Q. Key Findings :

  • 4-Chlorophenyl maximizes activity and minimizes cytotoxicity .
  • Trifluoromethyl groups abolish activity, likely due to steric hindrance .

Q. Advanced Research Focus

  • In vitro stability : Compound 44 showed 100% remaining after 60 minutes in mouse/human liver microsomes, indicating resistance to Phase I/II metabolism .
  • Key parameters : Incubation with NADPH-regenerating systems and LC-MS quantification .

Q. Advanced Research Focus

  • Case Study : Removal of the 3′-hydroxy group in compound 44 reduced anti-T. cruzi activity by 2–3×, contradicting earlier SAR assumptions .
  • Resolution : X-ray crystallography and docking studies revealed hydrogen bonding loss at the target binding site .

Q. Advanced Research Focus

  • Optimized conditions : Use NMP/DMF co-solvents and KF as a base for trifluoromethylation (e.g., compound 95 yield: 14% over two steps) .
  • Catalyst tuning : Pd(OH)₂/C for hydrogenation (e.g., compound 78 in 67% yield) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。